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Compound of Interest

Compound Name: rac S 33138

CAS No.: 220647-56-3

Cat. No.: B108224

Get Quote

Executive Summary & Chemical Identity
rac S 33138 is the racemic mixture of the research compound S33138 (specifically the (3aS,

9bR) enantiomer), a highly potent and preferential dopamine D3 receptor (D3R) antagonist.

Originally developed by Institut de Recherches Servier, the active enantiomer (S33138) was

investigated as a potential antipsychotic and pro-cognitive agent for the treatment of

schizophrenia and drug addiction.

While S33138 refers to the pure, biologically active enantiomer, rac S 33138 is frequently

utilized in preclinical research as a chemical probe. The mechanism of action described herein

is driven by the specific interaction of the (3aS, 9bR) enantiomer with the D3 receptor

orthosteric site.

Chemical Profile[1][2][3]
IUPAC Name: N-[4-[2-(8-cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3H)-

yl)ethyl]phenyl]acetamide[1][2][3][4]

Active Component: (3aS, 9bR)-S33138[1][2][3][4]
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Mixture: rac S 33138 contains both (3aS, 9bR) and (3aR, 9bS) enantiomers.

Primary Target: Dopamine

Receptor (

nM /

8.7)

Selectivity: ~25-fold selective for

over

receptors.[1]

Molecular Mechanism of Action[6]
The pharmacological efficacy of rac S 33138 relies on its ability to competitively occupy the

orthosteric binding pocket of the dopamine D3 receptor, preventing endogenous dopamine

binding and subsequent G-protein activation.

Receptor Binding Dynamics
The active component of rac S 33138 functions as a competitive antagonist. Unlike non-

selective neuroleptics (e.g., haloperidol) that block both D2 and D3 receptors with equal affinity,

S33138 displays a distinct kinetic profile:

High Affinity: Binds to human D3 receptors with sub-nanomolar to low-nanomolar affinity (

8.7).

Moderate D2 Affinity: Binds to D2L and D2S isoforms with significantly lower affinity (

~ 7.1–7.3).[1]

Negligible Affinity: Displays no significant interaction with D1, D4, D5, muscarinic, or

histaminergic H1 receptors, reducing the risk of extrapyramidal symptoms (EPS) and

autonomic side effects.
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Signal Transduction Blockade
Upon binding, rac S 33138 stabilizes the D3 receptor in an inactive conformation, inhibiting the

canonical

signaling cascade.

G-Protein Decoupling: Under basal conditions or dopamine stimulation, D3 receptors couple

to

proteins. S33138 prevents the exchange of GDP for GTP on the

subunit.

cAMP Modulation: By blocking

-mediated inhibition of Adenylyl Cyclase (AC), S33138 prevents the suppression of cAMP
levels. In the presence of D3 agonists (e.g., quinpirole), S33138 restores cAMP
accumulation.

ERK Pathway Inhibition: D3 receptor activation typically leads to phosphorylation of

Extracellular Signal-Regulated Kinase (ERK). S33138 potently inhibits this phosphorylation

event (

8.9), serving as a functional readout of its antagonism.

Visualization: D3 Receptor Signaling Blockade
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Figure 1: Mechanism of D3 Receptor blockade by rac S 33138.[5][3] The antagonist prevents

Gi-mediated inhibition of Adenylyl Cyclase and downstream ERK phosphorylation.

Physiological & Therapeutic Implications[7][8][9]
The mechanism of rac S 33138 translates into specific neurochemical effects, primarily in the

limbic system and prefrontal cortex (PFC).
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Presynaptic Autoreceptor Blockade
D3 receptors function as autoreceptors on dopaminergic neurons, particularly in the Ventral

Tegmental Area (VTA) projecting to the Nucleus Accumbens (NAc) and PFC.

Mechanism: Blockade of presynaptic D3 autoreceptors disinhibits dopamine synthesis and

release.

Outcome: Transient increase in extracellular dopamine and acetylcholine (ACh) in the PFC.

This cholinergic enhancement is critical for the pro-cognitive effects observed in object

recognition and social memory tasks.

Postsynaptic Modulation
In the Nucleus Accumbens, postsynaptic D3 receptors regulate reward signaling.

Mechanism: S33138 antagonizes D3-mediated signaling involved in drug-seeking behavior.

[6]

Outcome: Attenuation of cocaine-induced reinstatement and reward (Brain Stimulation

Reward), positioning the molecule as a candidate for addiction therapy.

Quantitative Pharmacology
The following data summarizes the binding and functional profile of the active component

(S33138) derived from human cloned receptors.
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Parameter
Target
Receptor

Value Unit Interpretation

Binding Affinity (

)

Human 8.7 - log M
High affinity

binding

Binding Affinity (

)

Human 7.1 - log M

Moderate affinity

(25x less than

D3)

Binding Affinity (

)

Human 7.3 - log M Moderate affinity

Functional

Potency (

)

(GTP

S)

8.9 - log M

Potent

antagonism of G-

protein coupling

Functional

Potency (

)

(ERK Phos.) 8.8 - log M

Potent inhibition

of downstream

signaling

Selectivity Ratio vs ~25 Ratio
Preferential

profile

Data Source: Millan et al., JPET 2008.[3]

Experimental Validation Protocols
To validate the mechanism of action of rac S 33138 in a new research setting, the following

protocols are recommended. These assays confirm target engagement and functional

antagonism.

Protocol A: [ H]-Spiperone Competition Binding Assay
Purpose: Determine

values to confirm affinity and selectivity.
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Membrane Preparation: Transfect CHO cells with hD3 or hD2L receptors. Harvest and

homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).

Incubation:

Prepare 96-well plates.

Add 50

L of radioligand ([

H]-Spiperone, ~0.5 nM final).

Add 50

L of rac S 33138 (concentration range:

to

M).

Add 100

L of membrane suspension (10-20

g protein).

Equilibrium: Incubate at 25°C for 60 minutes.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell

harvester. Wash 3x with ice-cold buffer.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Protocol B: [ S]-GTP S Functional Antagonism Assay
Purpose: Confirm that rac S 33138 acts as an antagonist, not an agonist.
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Setup: Use hD3-expressing CHO cell membranes.

Agonist Challenge: Determine the

of a standard D3 agonist (e.g., Quinpirole).

Antagonist Mode:

Incubate membranes with GDP (10

M) and the fixed concentration of Quinpirole (

).

Add increasing concentrations of rac S 33138.

Add [

S]-GTP

S (0.1 nM).

Measurement: Incubate 30 min at 30°C. Filter and count.

Result: A dose-dependent reduction in GTP

S binding confirms antagonism.

Visualization: Experimental Workflow
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Figure 2: Workflow for validating the binding affinity of rac S 33138 using radioligand

competition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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